Dipivefrin-d6 (hydrochloride)

Bioanalytical method validation Stable isotope dilution mass spectrometry Pharmacokinetic quantification

Dipivefrin-d6 hydrochloride is a +6.04 Da deuterated analog of the antiglaucoma prodrug dipivefrin HCl, certified at ≥98% purity. Its isotopic mass shift enables unambiguous LC-MS/MS discrimination from endogenous epinephrine and non-deuterated analyte, meeting FDA/EMA bioanalytical method validation criteria. The deuterium label resides on the pivaloyl ester methyl groups, permitting dual-isotope tracing of both liberated epinephrine-d6 and pivalic acid-d3 for metabolic flux studies. Ideal as a SIL-IS in ANDA-submission pharmacokinetic comparisons and ICH Q2(R1) stability-indicating assays.

Molecular Formula C19H30ClNO5
Molecular Weight 393.9 g/mol
Cat. No. B12412627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipivefrin-d6 (hydrochloride)
Molecular FormulaC19H30ClNO5
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl
InChIInChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/i1D3,4D3;
InChIKeyVKFAUCPBMAGVRG-VSHASNCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipivefrin-d6 (hydrochloride): A Deuterated Prodrug Reference Standard for Ophthalmic Bioanalysis and Pharmacokinetic Tracing


Dipivefrin-d6 (hydrochloride) is a stable isotope-labeled analog of the antiglaucoma prodrug dipivefrin hydrochloride, in which six protium atoms on the two pivaloyl ester methyl groups are replaced with deuterium . The parent compound, dipivefrin hydrochloride (CAS 64019-93-8), is the diester of (±)-epinephrine and pivalic acid, designed to enhance corneal penetration by 100- to 600-fold in lipophilicity and approximately 17-fold in transcorneal flux relative to epinephrine [1]. Hydrolysis by corneal esterases—primarily cholinesterase and acetylcholinesterase—liberates the active epinephrine within approximately 15 minutes of topical application [2]. The deuterated form retains identical pharmacodynamic potential while providing a +6.04 Da mass shift that enables unambiguous mass spectrometric discrimination from endogenous and administered non-deuterated dipivefrin .

Why Non-Deuterated Dipivefrin Cannot Substitute for Dipivefrin-d6 in Quantitative Bioanalytical and Metabolic Tracing Workflows


Non-deuterated dipivefrin hydrochloride and its structural analogs lack the specific +6 Da mass shift that is essential for stable isotope dilution LC-MS/MS quantification. In bioanalytical method validation under FDA and EMA guidance, a stable isotope-labeled internal standard (SIL-IS) must co-elute with the analyte while being distinguishable by mass, thereby correcting for matrix effects, extraction losses, and ionization variability [1]. Using a non-isotopic structural analog as internal standard introduces differential extraction recovery and ionization efficiency, compromising accuracy and precision in pharmacokinetic studies [2]. Furthermore, endogenous epinephrine and its metabolites present in biological matrices cannot be chromatographically distinguished from epinephrine liberated by dipivefrin hydrolysis without a deuterated tracer; dipivefrin-d6 enables definitive source attribution in metabolic flux studies [3].

Quantitative Differentiation Evidence: Dipivefrin-d6 (hydrochloride) vs. Non-Deuterated Dipivefrin and Structural Analogs


Mass Spectrometric Discrimination: +6.04 Da Shift Enables Definitive Analyte–Internal Standard Resolution in LC-MS/MS

Dipivefrin-d6 hydrochloride (C₁₉H₂₄D₆ClNO₅, MW = 393.94) exhibits a +6.04 Da mass increase over non-deuterated dipivefrin hydrochloride (C₁₉H₃₀ClNO₅, MW = 387.90), corresponding to the substitution of six protium atoms with deuterium across the two pivaloyl tert-butyl groups . This mass shift is sufficient to move the [M+H]⁺ precursor ion from m/z 352.2 (dipivefrin free base) to m/z 358.2 (dipivefrin-d6 free base), providing baseline chromatographic co-elution with full MS¹ resolution and no isotopic cross-talk between analyte and internal standard channels . Typical SIL-IS protocols require a mass difference of ≥3 Da to avoid natural isotopic abundance overlap; the +6 Da shift exceeds this threshold with margin [1].

Bioanalytical method validation Stable isotope dilution mass spectrometry Pharmacokinetic quantification

Isotopic Purity ≥99.70%: Certified Analytical-Grade Specification for Regulatory-Compliant Quantification

Dipivefrin-d6 hydrochloride is supplied with a certified purity of 99.70% as determined by HPLC-UV and LC-MS analysis, accompanied by a batch-specific Certificate of Analysis (CoA) . This contrasts with typical non-deuterated dipivefrin hydrochloride reference standards, which carry a USP monograph acceptance range of 98.5%–101.5% on dried basis [1]. The higher certified purity and the availability of full characterization data (NMR, HRMS, HPLC) enable this compound to serve not only as an internal standard but also as a calibration reference material for absolute quantification without the need for an independent primary standard . Impurity profiling is critical because even 1–2% of non-deuterated dipivefrin contamination in the SIL-IS would produce systematic positive bias at low analyte concentrations [2].

Quality control Regulatory bioanalysis Reference standard certification

Deuterium Kinetic Isotope Effect Potential: Class-Level Evidence for Reduced Esterase-Mediated Biotransformation Rate

Although no direct head-to-head metabolic stability study comparing dipivefrin-d6 to dipivefrin has been published, class-level evidence from the deuterated pharmaceuticals literature establishes that deuteration at sites remote from the metabolic reaction center can produce secondary β-deuterium kinetic isotope effects (KIE) that reduce the rate of enzymatic biotransformation [1]. The deuterium atoms in dipivefrin-d6 reside on the pivaloyl tert-butyl methyl groups, which are positioned β to the ester carbonyl that undergoes hydrolysis. Secondary β-deuterium KIE values for ester hydrolysis typically range from kH/kD = 1.0 to 1.3 per deuterium, with cumulative effects possible when multiple deuteriums are present at the β-position [2]. The Syroeshkin et al. review (2020) documents that deuteration reduces biotransformation rates across multiple drug classes, with the KIE expressed as a decrease in metabolic clearance [3]. However, the magnitude of this effect for dipivefrin specifically requires experimental confirmation in corneal esterase assays.

Deuterium kinetic isotope effect Metabolic stability Prodrug hydrolysis

Non-Radioactive Tracer for Human ADME Studies: Safety and Regulatory Advantage Over ¹⁴C-Labeled Dipivefrin

Dipivefrin-d6 serves as a non-radioactive stable isotope tracer for absorption, distribution, metabolism, and excretion (ADME) studies, in contrast to ¹⁴C- or ³H-radiolabeled dipivefrin preparations. While radiolabeled dipivefrin has been used in preclinical ocular disposition studies (e.g., Anderson et al. 1980 used ¹⁴C-dipivefrin in rabbits [1]), the use of radioactive tracers in human subjects requires specialized facilities, dosimetry calculations, and institutional radiation safety committee approvals [2]. Stable isotope-labeled compounds are explicitly recognized by FDA bioanalytical guidance as the preferred internal standard format for human pharmacokinetic studies, enabling clinical ADME investigations without the logistical and regulatory burden of radioactive materials [3]. The 6-deuterium label on dipivefrin-d6 is metabolically stable at the pivaloyl positions under the conditions of esterase hydrolysis (which cleaves the ester bond distal to the labeled methyl groups), meaning the deuterium label is retained on the pivalic acid metabolite, allowing simultaneous tracing of both prodrug hydrolysis and pivalic acid elimination [4].

ADME studies Stable isotope tracer Clinical pharmacology

Analytical Specificity in Ocular Matrices: Deuterated Internal Standard Overcomes Epinephrine Interference in Aqueous Humor Quantification

Quantification of dipivefrin-derived epinephrine in aqueous humor is confounded by the presence of endogenous epinephrine, which is chemically identical to the hydrolysis product. Dipivefrin-d6 addresses this by allowing pre-hydrolysis quantification of intact prodrug before it is converted, as well as enabling the use of epinephrine-d6 (generated by in situ hydrolysis of dipivefrin-d6) as a distinguishable tracer for the prodrug-derived epinephrine pool . In contrast, non-deuterated dipivefrin cannot distinguish administered prodrug-derived epinephrine from endogenous catecholamines. The cornea contains at least four classes of esterases capable of hydrolyzing dipivefrin—cholinesterase (Km ~0.2 mM), acetylcholinesterase, carboxylesterase/arylesterase mixture, and nonspecific esterase—with cholinesterase showing the strongest substrate competition [1]. The deuterated prodrug, when used as a tracer in such multi-enzyme systems, enables enzyme-specific hydrolysis rate measurements without interference from endogenous epinephrine background, which is typically 0.1–0.5 nM in human aqueous humor [2].

Ocular pharmacokinetics Endogenous metabolite interference Aqueous humor bioanalysis

Optimized Application Scenarios for Dipivefrin-d6 (hydrochloride) in Pharmaceutical Research and Bioanalytical Development


Regulatory-Compliant LC-MS/MS Method Validation for Dipivefrin and Epinephrine in Ocular Pharmacokinetic Studies

Dipivefrin-d6 serves as the SIL-IS in validated LC-MS/MS methods for simultaneous quantification of intact dipivefrin prodrug and liberated epinephrine in aqueous humor, corneal tissue, and plasma. The +6 Da mass shift ensures no isotopic cross-talk between analyte and internal standard channels, meeting FDA BMV guidance requirements for accuracy (±15% at all QC levels) and precision (CV ≤15%) [1]. The certified purity of 99.70% enables direct use as a primary calibration standard without independent standardization . This application is essential for ANDA submissions requiring comparative pharmacokinetic data for generic ophthalmic dipivefrin formulations.

Metabolic Flux Analysis of Corneal Esterase-Mediated Prodrug Activation

By incubating dipivefrin-d6 with isolated corneal epithelial homogenates or purified esterase preparations (cholinesterase, acetylcholinesterase, carboxylesterase), researchers can quantify hydrolysis kinetics via LC-MS/MS without interference from endogenous epinephrine [1]. This enables determination of enzyme-specific Km and Vmax values for the deuterated substrate and, via competitive inhibition experiments with non-deuterated dipivefrin, direct measurement of the deuterium kinetic isotope effect on each esterase isoform . Such data inform whether the deuterium label alters hydrolysis rates sufficiently to require correction factors in tracer-based pharmacokinetic models.

Absolute Quantification of Pivalic Acid Metabolite Release in Ocular Tissue Distribution Studies

The deuterium label on dipivefrin-d6 is positioned on the pivaloyl ester methyl groups, distal to the hydrolytic ester bond. Upon esterase cleavage, the liberated pivalic acid-d3 carries a +3 Da mass shift, enabling its independent quantification by LC-MS/MS alongside the epinephrine metabolite [1]. This dual-isotope tracing capability allows simultaneous determination of prodrug activation rate (via epinephrine-d6 appearance) and pivalic acid clearance kinetics from ocular tissues, which is not achievable with non-deuterated dipivefrin or with single-label ¹⁴C-tracers . This application is particularly valuable for evaluating formulation effects on corneal residence time and metabolic activation efficiency.

Reference Standard for Impurity Profiling and Stability-Indicating Method Development in Dipivefrine Drug Product Quality Control

Dipivefrin-d6 hydrochloride, with its 99.70% certified purity and full characterization package (NMR, HRMS, HPLC-UV), can serve as a system suitability reference material and an orthogonal internal standard for HPLC-UV and LC-MS impurity profiling methods required for pharmaceutical quality control [1]. The deuterated analog co-elutes with the API under reversed-phase conditions but is mass-resolved, enabling simultaneous identity confirmation and quantification in a single injection. This supports ICH Q2(R1) method validation requirements for specificity, linearity, and accuracy in stability-indicating assays of dipivefrine hydrochloride ophthalmic formulations .

Quote Request

Request a Quote for Dipivefrin-d6 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.